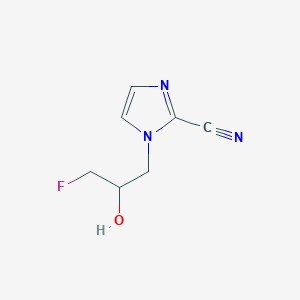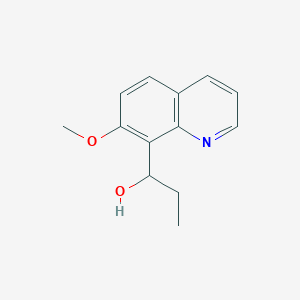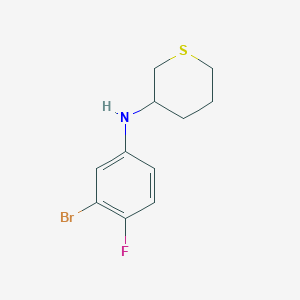
N-(3-Bromo-4-fluorophenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-fluorophenyl)thian-3-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring, attached to a thian-3-amine moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorophenyl)thian-3-amine typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-fluoroaniline with thian-3-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-4-fluorophenyl)thian-4-amine: Similar structure but with the thian-amine moiety at a different position.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of the thian-amine moiety.
Uniqueness
N-(3-Bromo-4-fluorophenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13BrFNS |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
N-(3-bromo-4-fluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H13BrFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
UVFXCSWUUHHJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


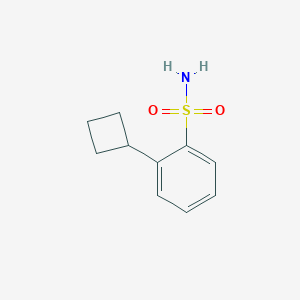
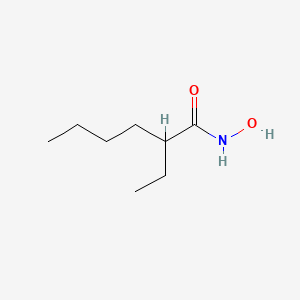
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13252345.png)
![2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B13252346.png)

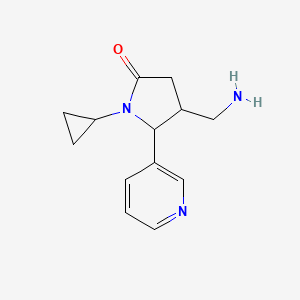

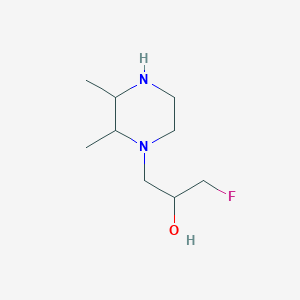
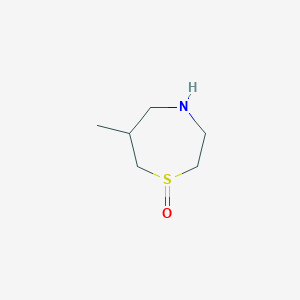
![(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride](/img/structure/B13252388.png)
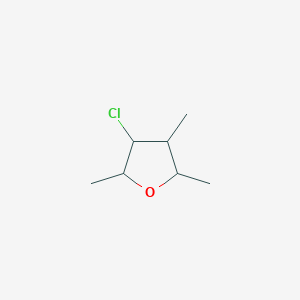
![3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine](/img/structure/B13252393.png)
